Diethyl bromomalonate
Overview
Description
It is a clear, colorless to slightly yellow liquid with a density of 1.402 g/mL at 25°C and a boiling point of 233-235°C . This compound is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Diethyl bromomalonate is primarily used as a chemical reagent in various organic synthesis reactions . It doesn’t have a specific biological target, but rather, it interacts with other chemical compounds during synthesis processes.
Mode of Action
The α-H of this compound is more acidic compared to diethyl malonate, making it easier to form a carbanion under basic conditions . The bromine atom is also a good leaving group, which facilitates various reactions .
In one example, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate . This reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Biochemical Pathways
As a chemical reagent, this compound is involved in various synthetic pathways rather than biochemical pathways. For instance, it can be used in the synthesis of chiral halogenated acetic acids from diethyl malonate .
Pharmacokinetics
Its properties such as solubility, stability, and reactivity would influence its behavior in a chemical reaction system .
Result of Action
The result of this compound’s action is highly dependent on the specific reaction it is used in. For instance, in the synthesis of substituted 2-bromo-phenols, the result is the formation of 2-bromo-phenols .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For example, the synthesis of substituted 2-bromo-phenols requires heating at 100°C . Safety measures should be taken when handling this compound due to its corrosive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl bromomalonate can be synthesized through the bromination of diethyl malonate. The process involves the addition of bromine to diethyl malonate in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions until the evolution of hydrogen bromide ceases . The product is then purified by washing with sodium carbonate solution and distillation under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The bromination reaction is carefully controlled to prevent the formation of by-products such as diethyl dibromomalonate .
Chemical Reactions Analysis
Types of Reactions: Diethyl bromomalonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted malonates.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, often mediated by catalysts such as zinc.
Photocatalytic Reactions: Under visible light, this compound can undergo photocatalytic reactions to form α-indolyl diethyl malonates.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Zinc, palladium, copper, and iron complexes.
Solvents: Carbon tetrachloride, chloroform, and hexanes.
Major Products:
- Substituted malonates
- Vinyl malonates
- α-Indolyl diethyl malonates
Scientific Research Applications
Diethyl bromomalonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl bromomalonate is unique due to its high reactivity and versatility in organic synthesis. Similar compounds include:
Diethyl malonate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl bromomalonate: Similar reactivity but with different physical properties due to the presence of methyl groups instead of ethyl groups.
Diethyl chloromalonate: Contains a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Properties
IUPAC Name |
diethyl 2-bromopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVDWXUKLTFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060992 | |
Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
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Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Diethyl bromomalonate | |
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CAS No. |
685-87-0 | |
Record name | Diethyl bromomalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-87-0 | |
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Record name | Diethyl bromomalonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685870 | |
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Record name | Diethyl bromomalonate | |
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Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
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Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
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Record name | Diethyl bromomalonate | |
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Record name | DIETHYL BROMOMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4643QTM3 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethyl bromomalonate?
A1: this compound is represented by the molecular formula C7H11BrO4 and has a molecular weight of 239.07 g/mol.
Q2: How does this compound typically react in organic transformations?
A2: this compound participates in reactions primarily through its electrophilic bromine atom and the acidic protons adjacent to the carbonyl groups. It readily undergoes nucleophilic substitution reactions, particularly SN2 and SN2' reactions. [, ]
Q3: What is the significance of this compound in the Bingel-Hirsch reaction?
A3: this compound plays a crucial role in the Bingel-Hirsch reaction, a cyclopropanation reaction with fullerenes. It reacts with fullerenes in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form methanofullerenes. [, , ]
Q4: Can you elaborate on the unusual reactivity observed in the Bingel-Hirsch reaction with metallofullerenes?
A4: Interestingly, the reaction of this compound with cationic metallofullerenes, like Sc3N@Ih-C80, proceeds via an unusual outer-sphere single electron transfer (SET) mechanism. In this scenario, the this compound anion acts both as a nucleophile and an electron donor. []
Q5: Does the size of the substituent on the bromomalonate affect the reaction pathway?
A5: Yes, computational studies indicate that larger substituents on the bromomalonate, like the ethoxycarbonyl groups in this compound, favor SN2' substitution over direct nucleophilic substitution in reactions with fullerenes. []
Q6: What are some notable applications of this compound in organic synthesis?
A6: this compound finds use in various synthetic applications, including:
- Synthesis of heterocycles: It serves as a key building block for synthesizing a range of heterocyclic compounds, including benzofuran-derived β-amino esters [], indeno-coumarins [], and thiazolo[3,2-a]pyrimidin-5-ones. []
- C-H functionalization: this compound enables the C-H malonylation of aromatic heterocycles like indoles under visible light irradiation. []
- Formation of []trannulenes: Reaction of this compound with C60F18 leads to the formation of []trannulenes, unique fullerene derivatives exhibiting emerald-green color due to extended conjugation. [, ]
- Asymmetric synthesis: Chiral crown ethers derived from sugars like D-mannitol and α-D-galactopyranoside, when used as phase-transfer catalysts with this compound, mediate asymmetric Michael additions and Darzens condensations with high enantioselectivities. [, ]
Q7: Can you explain the role of this compound in synthesizing C3-malonated thiophenes and furans?
A7: this compound acts as an electrophilic partner in a visible-light-induced radical reaction, leading to the C3-ethoxycarbonylmethylation of thiophenes and furans. This reaction offers a mild and efficient route to valuable heterocyclic compounds. []
Q8: How has this compound been employed in the synthesis of bioactive molecules?
A8: this compound serves as a key intermediate in synthesizing cyclic disulfide and sulfide derivatives with hepatoprotective activities. [] It is also used in preparing Vilazodone hydrochloride, an antidepressant and anxiolytic drug. [, ]
Q9: Can this compound be used in solvent-free reactions?
A9: Yes, this compound has proven successful in solvent-free mechanochemical reactions with fullerenes under high-speed vibration milling conditions. These reactions, promoted by inorganic bases, yield methanofullerenes and bisadducts. [, ]
Q10: Are there any specific considerations regarding the stability of this compound?
A10: While generally stable, this compound can undergo decomposition upon heating or prolonged storage. It is advisable to store it under cool and dry conditions, away from light and moisture.
Q11: How is this compound typically characterized and quantified?
A11: Common analytical techniques used for characterizing and quantifying this compound include:
- Spectroscopy: Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy for structural elucidation. [, ]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) for determining the molecular weight and fragmentation patterns. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) for separating and purifying reaction mixtures containing this compound derivatives. [, ]
Q12: Have computational methods been employed to study this compound?
A12: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been valuable in understanding:
- Reaction mechanisms: DFT studies have provided insights into the reaction mechanisms of the Bingel-Hirsch reaction with this compound, especially the role of SET processes in reactions with metallofullerenes. [, ]
- NMR chemical shifts: Theoretical calculations of 1H and 3He NMR chemical shifts have aided in assigning the structures of this compound adducts of fullerenes. [, ]
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